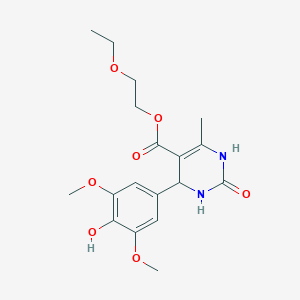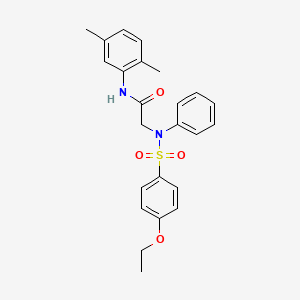
2-Ethoxyethyl 4-(4-hydroxy-3,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Hydroxy-3,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carbonsäure-2-ethoxyethylester ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung verfügt über einen Tetrahydropyrimidinring, der mit Ethoxyethyl-, Hydroxy- und Dimethoxyphenylgruppen substituiert ist, was sie zu einem einzigartigen Molekül für Forschungs- und Industriem Zwecke macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(4-Hydroxy-3,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carbonsäure-2-ethoxyethylester umfasst typischerweise mehrstufige organische Reaktionen. Die Ausgangsmaterialien umfassen häufig 4-Hydroxy-3,5-dimethoxybenzaldehyd und Ethylacetoacetat. Die Reaktion verläuft über eine Reihe von Kondensations- und Cyclisierungsschritten unter kontrollierten Bedingungen wie bestimmten Temperaturen und pH-Werten .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann optimierte Synthesewege umfassen, um die Ausbeute und Reinheit zu maximieren. Techniken wie die kontinuierliche Fließsynthese und die Verwendung von Katalysatoren können die Effizienz des Produktionsprozesses verbessern. Die Reaktionsbedingungen werden sorgfältig überwacht, um Konsistenz und Skalierbarkeit zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-(4-Hydroxy-3,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carbonsäure-2-ethoxyethylester unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxygruppen können zu den entsprechenden Ketonen oder Aldehyden oxidiert werden.
Reduktion: Die Carbonylgruppen können zu Alkoholen reduziert werden.
Substitution: Die Ethoxyethylgruppe kann unter geeigneten Bedingungen durch andere Alkyl- oder Arylgruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Die Bedingungen umfassen häufig spezifische Lösungsmittel, Temperaturen und Reaktionszeiten, um die gewünschten Umwandlungen zu erreichen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Ketone oder Aldehyde ergeben, während die Reduktion Alkohole erzeugen kann. Substitutionsreaktionen können zu einer Vielzahl von Derivaten mit unterschiedlichen funktionellen Gruppen führen .
Wissenschaftliche Forschungsanwendungen
4-(4-Hydroxy-3,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carbonsäure-2-ethoxyethylester hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, wie z. B. antimikrobielle oder Antikrebsaktivitäten.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen und als Leitstruktur für die Medikamentenentwicklung untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4-(4-Hydroxy-3,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carbonsäure-2-ethoxyethylester beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab .
Wissenschaftliche Forschungsanwendungen
2-Ethoxyethyl 4-(4-hydroxy-3,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Ethoxyethyl 4-(4-hydroxy-3,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3,4-Dimethoxyphenethylamin: Eine Verbindung mit ähnlichen Methoxyphenylgruppen, aber unterschiedlicher Gesamtstruktur und Eigenschaften.
Syringaldehyd: Enthält ähnliche Hydroxy- und Methoxygruppen, jedoch ohne den Tetrahydropyrimidinring.
Einzigartigkeit
4-(4-Hydroxy-3,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carbonsäure-2-ethoxyethylester ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und Ringstruktur einzigartig.
Eigenschaften
Molekularformel |
C18H24N2O7 |
|---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
2-ethoxyethyl 4-(4-hydroxy-3,5-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H24N2O7/c1-5-26-6-7-27-17(22)14-10(2)19-18(23)20-15(14)11-8-12(24-3)16(21)13(9-11)25-4/h8-9,15,21H,5-7H2,1-4H3,(H2,19,20,23) |
InChI-Schlüssel |
KGVQINYEQRRPSW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C(=C2)OC)O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-(4-methylbenzylidene)-3-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11623112.png)
![N-{1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B11623115.png)


![(2Z)-3-ethyl-2-(ethylimino)-N-[4-(hexyloxy)phenyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11623130.png)
![Dimethyl 2-({[(4-methylphenyl)sulfonyl]carbamoyl}amino)benzene-1,4-dicarboxylate](/img/structure/B11623139.png)
![3-(2-nitrophenyl)-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11623152.png)
![2-Phenethylamino-3-(phenethylimino-methyl)-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623160.png)
![3-Ethyl 6-methyl 4-{[4-(methoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B11623165.png)
![(5Z)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B11623166.png)
![Methyl 2-({2-oxo-2-phenyl-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11623173.png)
![methyl {3-[(Z)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B11623193.png)

![N-[2-Furan-2-yl-1-(2-piperidin-1-yl-ethylcarbamoyl)-vinyl]-benzamide](/img/structure/B11623205.png)
